Increased Hydrogen Bond Donor Capacity and Enhanced Polar Surface Area vs. 6-Chloronicotinamide
4-Amino-6-chloropyridine-3-carboxamide contains a 4-amino group that contributes one additional hydrogen bond donor (HBD) and a larger topological polar surface area (TPSA) compared to the des-amino analog 6-chloronicotinamide [1][2]. These differences directly influence membrane permeability, solubility, and target binding potential, making the amino-substituted scaffold more suitable for kinase inhibitor design where hinge-binding interactions are critical [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBDs |
| Comparator Or Baseline | 6-Chloronicotinamide (CAS 6271-78-9): 1 HBD |
| Quantified Difference | +1 HBD (100% increase) |
| Conditions | Computed molecular property, PubChem release 2025.04.14 |
Why This Matters
The additional hydrogen bond donor enables specific interactions with biological targets (e.g., kinase hinge regions) that cannot be achieved with simpler analogs, providing a distinct advantage for SAR-driven optimization.
- [1] PubChem. (2025). 4-Amino-6-chloropyridine-3-carboxamide (CID 118598557). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/118598557 View Source
- [2] PubChem. (2025). 6-Chloronicotinamide (CID 11334). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11334 View Source
- [3] Liu, G., Zhao, H., Liu, B., Xin, Z., Liu, M., Kosogof, C., Szczepankiewicz, B. G., Wang, S., Clampit, J. E., Gum, R. J., Haasch, D. L., Trevillyan, J. M., & Sham, H. L. (2006). Aminopyridine carboxamides as c-Jun N-terminal kinase inhibitors: targeting the gatekeeper residue and beyond. Bioorganic & Medicinal Chemistry Letters, 16(22), 5723–5730. https://doi.org/10.1016/j.bmcl.2006.08.097 View Source
